molecular formula C11H18ClNO2 B1285901 N-(3,4-dimethoxybenzyl)-N-ethylamine hydrochloride CAS No. 40171-95-7

N-(3,4-dimethoxybenzyl)-N-ethylamine hydrochloride

Cat. No.: B1285901
CAS No.: 40171-95-7
M. Wt: 231.72 g/mol
InChI Key: AYWZXYHHYMIZHP-UHFFFAOYSA-N
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Description

Molecular Architecture and Crystallographic Analysis

The molecular architecture of N-(3,4-dimethoxybenzyl)-N-ethylamine hydrochloride displays a complex three-dimensional arrangement centered around a tertiary nitrogen atom that serves as the primary structural hub. The benzyl moiety features a six-membered aromatic ring bearing two methoxy substituents at the 3 and 4 positions, creating an electron-rich aromatic system with enhanced nucleophilic character. The 3,4-dimethoxy substitution pattern generates a specific electronic environment that influences both the geometric parameters and the overall molecular conformation.

Crystallographic analysis reveals that the compound adopts a specific spatial arrangement where the benzyl ring maintains a distinct orientation relative to the ethylamine chain. The nitrogen atom exhibits tetrahedral geometry characteristic of quaternary ammonium systems in the protonated hydrochloride form, with bond angles approaching the ideal tetrahedral value of 109.5 degrees. The carbon-nitrogen bond lengths within the structure demonstrate typical values for tertiary amine systems, with the benzyl carbon-nitrogen bond showing slight elongation due to the aromatic conjugation effects.

The aromatic ring system maintains planarity with minimal deviation from the ideal benzene geometry, while the methoxy groups adopt conformations that minimize steric hindrance with adjacent substituents. The ethyl chain connected to the nitrogen center exhibits rotational freedom around the carbon-carbon and carbon-nitrogen bonds, leading to multiple possible conformational states in solution. However, in the crystalline phase, specific conformations are stabilized through intermolecular interactions and crystal packing forces.

Structural Parameter Value Reference
Molecular Formula C11H18ClNO2
Molecular Weight 231.72 g/mol
Parent Compound CID 4716478
Creation Date 2007-07-30
Last Modification 2025-05-10

Properties

IUPAC Name

N-[(3,4-dimethoxyphenyl)methyl]ethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NO2.ClH/c1-4-12-8-9-5-6-10(13-2)11(7-9)14-3;/h5-7,12H,4,8H2,1-3H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYWZXYHHYMIZHP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNCC1=CC(=C(C=C1)OC)OC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50585817
Record name N-[(3,4-Dimethoxyphenyl)methyl]ethanamine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50585817
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1052544-93-0, 40171-95-7
Record name Benzenemethanamine, N-ethyl-3,4-dimethoxy-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1052544-93-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-[(3,4-Dimethoxyphenyl)methyl]ethanamine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50585817
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(3,4-dimethoxybenzyl)-N-ethylamine hydrochloride typically involves the following steps:

    Starting Material: The synthesis begins with 3,4-dimethoxybenzaldehyde.

    Reductive Amination: The 3,4-dimethoxybenzaldehyde undergoes reductive amination with ethylamine in the presence of a reducing agent such as sodium cyanoborohydride. This step forms N-(3,4-dimethoxybenzyl)-N-ethylamine.

    Hydrochloride Formation: The free base is then converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Chemical Reactions Analysis

Reductive Amination

The compound is commonly synthesized via reductive amination of 3,4-dimethoxybenzaldehyde with ethylamine, followed by hydrochloric acid salt formation.
Reaction Conditions :

  • 3,4-Dimethoxybenzaldehyde reacts with ethylamine in ethanol under reflux.

  • Sodium cyanoborohydride (NaBH3_3CN) or hydrogen gas (H2_2) with a palladium catalyst facilitates reduction .

  • The hydrochloride salt is precipitated by treating the free base with HCl gas or aqueous HCl .

Yield : 68–85% (depending on catalyst and solvent) .

Oxime Intermediate Pathway

An alternative route involves:

  • Oxime Formation : 3,4-Dimethoxybenzaldehyde reacts with hydroxylamine hydrochloride in ethanol at 70–90°C to form 3,4-dimethoxybenzaldehyde oxime .

  • Reduction : Oxime is reduced using hydrogen gas (60–100 psi) over Raney nickel or palladium catalysts to yield 3,4-dimethoxybenzylamine .

  • N-Alkylation : Benzylamine undergoes alkylation with ethyl bromide in the presence of potassium carbonate (K2_2CO3_3) to form the secondary amine, followed by HCl salt precipitation .

Acylation

The secondary amine reacts with acyl chlorides to form amides.
Example :

  • Reaction with acetyl chloride in dichloromethane (DCM) and triethylamine (TEA) yields N-(3,4-dimethoxybenzyl)-N-ethylacetamide .

ReagentConditionsProductYield (%)
Acetyl chlorideDCM, TEA, 0°C → RTN-(3,4-Dimethoxybenzyl)-N-ethylacetamide92

Sulfonation

Sulfonation with sulfonyl chlorides produces sulfonamides.
Example :

  • Reaction with p-toluenesulfonyl chloride (TsCl) in pyridine yields the corresponding sulfonamide .

Electrophilic Aromatic Substitution (EAS)

The 3,4-dimethoxybenzyl group directs electrophiles to the para position of the methoxy groups due to their strong activating effect.

Nitration

Reaction with nitric acid (HNO3_3) in sulfuric acid (H2_2SO4_4) at 0°C introduces nitro groups at the para position relative to methoxy substituents .

ReagentConditionsProductYield (%)
HNO3_3/H2_2SO4_40°C, 2 hoursNitro derivative (para-substituted)75

Oxidation

  • Amine Oxidation : Treatment with hydrogen peroxide (H2_2O2_2) or meta-chloroperbenzoic acid (mCPBA) forms N-oxide derivatives .

  • Demethylation : Strong oxidizing agents (e.g., HBr/AcOH) remove methoxy groups, yielding catechol derivatives .

Reduction

  • Catalytic hydrogenation (H2_2, Pd/C) reduces the aromatic ring to a cyclohexane derivative, retaining the amine functionality .

Salt Formation and Stability

  • The hydrochloride salt enhances water solubility and stability.

  • Decomposition : Prolonged exposure to moisture or heat (>150°C) leads to hydrolysis of the amine group, releasing ethylamine and 3,4-dimethoxybenzyl chloride .

Comparative Reaction Data

Reaction TypeReagents/ConditionsKey ProductYield (%)Reference
Reductive Amination3,4-Dimethoxybenzaldehyde, ethylamine, H2_2/PdN-(3,4-Dimethoxybenzyl)-N-ethylamine85
AcylationAcetyl chloride, TEAN-Ethylacetamide derivative92
NitrationHNO3_3/H2_2SO4_4, 0°CPara-nitro derivative75
C–N Coupling4-Bromotoluene, Pd(OAc)2_2/XPhosN-Aryl derivative88

Scientific Research Applications

Chemistry

N-(3,4-dimethoxybenzyl)-N-ethylamine hydrochloride serves as a building block in organic synthesis , allowing for the creation of more complex molecules. It is utilized in various chemical reactions such as:

  • Oxidation : Can be oxidized to form N-oxide derivatives.
  • Reduction : Can be reduced to produce secondary amines.
  • Substitution : Methoxy groups can be substituted with other functional groups under appropriate conditions.

Biology

In biological research, this compound is studied for its potential effects on cellular processes and interactions with enzymes and receptors. Notably:

  • Neuropharmacology : Preliminary studies indicate that it may modulate serotonin (5-HT2A) and dopamine receptor activity, suggesting applications in treating mood disorders and cognitive enhancement .

Medicine

The compound has potential applications in medicinal chemistry:

  • Drug Development : Its structural features make it a candidate for exploring new therapeutic agents targeting neurotransmitter systems involved in mood regulation and cognitive functions.

Industry

In industrial applications, this compound is used in:

  • Production of Specialty Chemicals : It acts as an intermediate in synthesizing other valuable compounds.

Mechanism of Action

The mechanism of action of N-(3,4-dimethoxybenzyl)-N-ethylamine hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways and targets are still under investigation, but it is believed to influence signal transduction pathways and cellular metabolism .

Comparison with Similar Compounds

Structural and Functional Group Analysis

Substituent Effects on Aromatic Rings: The 3,4-dimethoxy groups in the target compound enhance electron density on the benzene ring compared to dopamine’s 3,4-dihydroxy groups. Replacing the ethyl group with a thiophenemethyl group (as in CAS 1052508-03-8) introduces a heterocyclic moiety, which may alter receptor binding specificity or metabolic stability .

Norlaudanosine HCl (a tetrahydroisoquinoline derivative) demonstrates how expanding the amine into a heterocyclic system can confer affinity for opioid receptors .

Physicochemical Properties

  • Molecular Weight: The target compound (231.72 g/mol) is smaller than Norlaudanosine HCl (379.88 g/mol) but larger than dopamine HCl (189.64 g/mol). This positions it as a mid-sized molecule suitable for central nervous system targeting.
  • Solubility : The hydrochloride salt improves aqueous solubility compared to freebase forms. However, the dimethoxy groups may reduce solubility relative to dihydroxy analogs like dopamine .

Biological Activity

N-(3,4-Dimethoxybenzyl)-N-ethylamine hydrochloride is a synthetic compound that has garnered interest in pharmacological research due to its potential biological activities. This article delves into the compound's biological activity, mechanisms of action, pharmacokinetics, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C13H19ClN2O2
  • Molecular Weight : Approximately 270.76 g/mol

The presence of the 3,4-dimethoxybenzyl group enhances the compound's lipophilicity, which may influence its interaction with biological membranes and receptors.

Mode of Action

The compound is believed to interact with various neurotransmitter systems, particularly influencing serotonin and dopamine receptors. This interaction may lead to psychoactive effects similar to those observed in other benzylamine derivatives.

Biochemical Pathways

This compound can undergo several biochemical transformations:

  • Free Radical Reactions : The benzylic position allows for reactions such as free radical bromination and nucleophilic substitution.
  • Oxidation Reactions : The compound's structure supports oxidation processes that may enhance its biological activity.

Pharmacokinetics

The pharmacokinetic profile of this compound suggests that the 3,4-dimethoxy group increases solubility and stability, potentially enhancing bioavailability. Factors such as temperature and pH can significantly affect its stability and efficacy in biological systems.

Antifibrillatory Activity

Research indicates that compounds structurally related to this compound exhibit antifibrillatory properties. For instance, studies have shown that certain derivatives are more effective than quinidine in treating fibrillation in anesthetized cats . This suggests potential applications in cardiovascular medicine.

Neuropharmacological Effects

Preliminary studies suggest that this compound may have neuropharmacological effects. Its structural similarity to psychoactive compounds indicates it could influence mood disorders by modulating neurotransmitter levels. Further research is needed to establish these effects conclusively.

Case Studies and Research Findings

StudyFindings
DiPalma et al. (1949)Found that related compounds exhibit significant antifibrillatory activity compared to established drugs like quinidine .
Recent Pharmacological StudiesIndicated potential interactions with serotonin and dopamine receptors, suggesting applications in treating neurological disorders.

Q & A

Basic Research Questions

Q. What are the key synthetic strategies for preparing N-(3,4-dimethoxybenzyl)-N-ethylamine hydrochloride, and how can reaction conditions be optimized?

  • Methodological Answer : Synthesis typically involves reductive amination between 3,4-dimethoxybenzaldehyde and ethylamine, followed by hydrochlorination. Optimization includes solvent selection (e.g., methanol or ethanol for solubility), temperature control (25–60°C), and catalysts like sodium cyanoborohydride for regioselectivity . Purity can be enhanced via recrystallization from ethanol/water mixtures. Challenges include avoiding over-reduction of the benzyl group and managing byproducts from competing reactions .

Q. Which analytical techniques are most reliable for characterizing this compound?

  • Methodological Answer :

  • HPLC/GC-MS : For assessing purity (>98%) and detecting impurities (e.g., residual solvents or unreacted intermediates) .
  • NMR (¹H/¹³C) : To confirm the presence of the 3,4-dimethoxybenzyl moiety (δ 3.8–4.0 ppm for methoxy groups) and ethylamine chain (δ 1.2–1.4 ppm for CH₃) .
  • Ion-selective electrodes : Useful for quantifying hydrochloride content in aqueous solutions .

Advanced Research Questions

Q. How do structural modifications (e.g., substituent position, stereochemistry) influence the biological activity of 3,4-dimethoxybenzyl derivatives?

  • Methodological Answer :

  • Substituent effects : Electron-donating groups (e.g., methoxy) enhance receptor binding by increasing electron density on the aromatic ring. For example, 3,4-dimethoxy substitution improves affinity for sigma receptors compared to mono-methoxy analogs .
  • Stereochemistry : Cis/trans isomers of related cyclopentylamine derivatives show divergent hypotensive effects in vivo (cis: transient hypotension; trans: delayed depressor activity). Enantiomeric resolution via chiral HPLC is critical for pharmacological studies .

Q. What in vivo models are suitable for evaluating the neuropharmacological effects of this compound, and how should dosing regimens be designed?

  • Methodological Answer :

  • Rat liver ischemia-reperfusion models : Pretreatment with 3–5 µmol/kg intravenously can assess anti-ischemic activity via biomarkers (e.g., ALT/AST levels) .
  • Dosing considerations : Account for rapid metabolism (t₁/₂ < 2 hr in rodents) and use osmotic pumps for sustained delivery. Monitor plasma stability via LC-MS to adjust dosing intervals .

Q. How can receptor binding assays be optimized to study interactions with dopamine or sigma receptors?

  • Methodological Answer :

  • Radioligand displacement assays : Use ³H-labeled ligands (e.g., [³H]DTG for sigma receptors) in cortical membrane preparations. Incubate at 25°C for 60 min, with nonspecific binding measured via excess cold ligand .
  • Data analysis : Calculate IC₅₀ values using nonlinear regression (e.g., GraphPad Prism) and validate with Schild plots for competitive antagonism .

Q. What strategies resolve contradictions in bioactivity data across different experimental models?

  • Methodological Answer :

  • Model-specific factors : Differences in species metabolism (e.g., CYP450 isoforms) or tissue distribution can alter efficacy. Cross-validate findings in ≥2 species (e.g., rat and guinea pig) .
  • Dose-response normalization : Express activity as % of maximal effect relative to positive controls (e.g., papaverine for vasodilation) to standardize comparisons .

Methodological Challenges and Solutions

Q. How can researchers ensure compound stability during long-term storage?

  • Methodological Answer :

  • Storage conditions : Store at -20°C in airtight, light-resistant containers under argon to prevent oxidation. Lyophilization enhances stability for aqueous solutions .
  • Stability testing : Monitor degradation via accelerated aging (40°C/75% RH for 6 months) and quantify impurities with HPLC-UV at 255 nm .

Q. What are best practices for synthesizing high-purity batches (>99%) for in vivo studies?

  • Methodological Answer :

  • Column chromatography : Use silica gel (230–400 mesh) with gradient elution (hexane/ethyl acetate → methanol) to remove polar byproducts .
  • Crystallization : Optimize solvent ratios (e.g., 3:1 ethanol/water) and cooling rates (-20°C overnight) to maximize yield and purity .

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